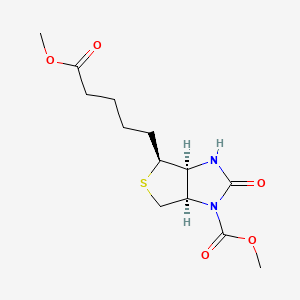

N1'-Methoxycarbonylbiotin methyl ester

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N1’-Methoxycarbonylbiotin methyl ester is a derivative of biotin, a water-soluble B-vitamin (vitamin B7) that is essential for various metabolic processes. This compound is particularly interesting due to its structural modifications, which make it a valuable model for studying carboxybiotin and its interactions in biochemical processes .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

N1’-Methoxycarbonylbiotin methyl ester can be synthesized through a series of chemical reactions starting from biotinThe reaction conditions typically include controlled temperatures and the use of specific reagents to ensure the desired product is obtained .

Industrial Production Methods

While detailed industrial production methods are not extensively documented, the synthesis of N1’-Methoxycarbonylbiotin methyl ester on a larger scale would likely involve similar steps as the laboratory synthesis, with optimizations for yield and purity. This could include the use of industrial-scale reactors, continuous flow processes, and advanced purification techniques .

Analyse Des Réactions Chimiques

Types of Reactions

N1’-Methoxycarbonylbiotin methyl ester undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

Reduction: Reduction reactions can modify the ester group, potentially converting it back to biotin or other derivatives.

Substitution: The methoxycarbonyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary but often involve controlled temperatures, specific solvents, and catalysts to drive the reactions to completion .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acid derivatives, while reduction could produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, leading to diverse biotin derivatives .

Applications De Recherche Scientifique

Structural Insights

The crystal structure of N1'-methoxycarbonylbiotin methyl ester has revealed important details about its molecular interactions and characteristics. The ureido carbonyl bond in this compound exhibits more double bond (keto) character compared to the corresponding bond in free biotin, which has single bond (enolate) character. This distinction is critical as it influences the compound's reactivity and interaction with substrates during enzymatic reactions .

Intermolecular Interactions

- The crystal packing of this compound shows interesting intermolecular interactions, particularly between the ureido carbonyl oxygen and adjacent methyl groups. These interactions suggest potential mechanisms for substrate recognition and binding in biotin-mediated enzymatic reactions .

Enzyme Catalysis

This compound serves as a model compound for studying biotin-dependent enzymes, particularly those involved in carboxyl transfer reactions. The ability of this compound to mimic the behavior of carboxybiotin allows researchers to investigate the mechanistic details of these enzymatic processes, including:

- Carboxylation : The process where a carboxyl group is added to a substrate.

- Decarboxylation : The removal of a carboxyl group, which can modulate the nucleophilicity of the N1' position in biotin .

Crystallographic Studies

A series of crystallographic investigations have been conducted to elucidate the structural properties of this compound. These studies demonstrate how variations in molecular structure can affect enzyme activity and specificity:

- A study highlighted the importance of the ureido moiety's electronic configuration, which is sensitive to N1' carboxylation and plays a role in substrate interaction dynamics .

Research has also explored the biological activities associated with this compound and its derivatives:

- Anticancer Activity : Compounds related to this structure have shown promising results against various cancer cell lines, indicating potential therapeutic applications .

- Antimicrobial Properties : Preliminary studies suggest that derivatives exhibit moderate antibacterial activity, which could be leveraged for developing new antimicrobial agents .

Data Tables

| Compound | Cell Line | % Cell Viability |

|---|---|---|

| N1'-Methoxycarbonylbiotin | HepG2 | 35% |

| Doxorubicin | HepG2 | 0.62% |

Mécanisme D'action

The mechanism of action of N1’-Methoxycarbonylbiotin methyl ester involves its interaction with enzymes that utilize biotin as a cofactor. The compound mimics the structure of carboxybiotin, allowing researchers to study the carboxylation and decarboxylation processes. The ureido carbonyl bond in the compound plays a crucial role in these reactions, modulating the nucleophilicity of the ureido moiety and facilitating the transfer of carboxyl groups .

Comparaison Avec Des Composés Similaires

Similar Compounds

Biotin: The parent compound, essential for various metabolic processes.

Carboxybiotin: The carboxylated form of biotin, involved in carboxylation reactions.

Biotin methyl ester: A simpler ester derivative of biotin.

Uniqueness

N1’-Methoxycarbonylbiotin methyl ester is unique due to its methoxycarbonyl group, which provides distinct electronic and steric properties. This makes it a valuable tool for studying the mechanistic aspects of biotin-dependent enzymes and their interactions with substrates .

Propriétés

Numéro CAS |

4795-59-9 |

|---|---|

Formule moléculaire |

C13H20N2O5S |

Poids moléculaire |

316.38 g/mol |

Nom IUPAC |

methyl (3aR,6S,6aS)-6-(5-methoxy-5-oxopentyl)-2-oxo-3a,4,6,6a-tetrahydro-1H-thieno[3,4-d]imidazole-3-carboxylate |

InChI |

InChI=1S/C13H20N2O5S/c1-19-10(16)6-4-3-5-9-11-8(7-21-9)15(12(17)14-11)13(18)20-2/h8-9,11H,3-7H2,1-2H3,(H,14,17)/t8-,9-,11-/m0/s1 |

Clé InChI |

BNKOHWLXGAGMAQ-QXEWZRGKSA-N |

SMILES |

COC(=O)CCCCC1C2C(CS1)N(C(=O)N2)C(=O)OC |

SMILES isomérique |

COC(=O)CCCC[C@H]1[C@@H]2[C@H](CS1)N(C(=O)N2)C(=O)OC |

SMILES canonique |

COC(=O)CCCCC1C2C(CS1)N(C(=O)N2)C(=O)OC |

Key on ui other cas no. |

4795-59-9 |

Synonymes |

N1'-methoxycarbonylbiotin methyl ester |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.